N-Hydroxyisobutyrimidamide Hydrochloride

Chemical purity Reproducibility Procurement specification

N-Hydroxyisobutyrimidamide Hydrochloride is a hydroxylamine-functionalized imidamide offered as the hydrochloride salt for enhanced handling and solubility. It serves as a versatile intermediate in organic synthesis—particularly for constructing alkoxyamines, hydroxamic acids, and oximes—and as a precursor to metal-chelating amidoxime ligands with demonstrated utility in medicinal chemistry and catalysis.

Molecular Formula C4H11ClN2O
Molecular Weight 138.59 g/mol
Cat. No. B12272472
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Hydroxyisobutyrimidamide Hydrochloride
Molecular FormulaC4H11ClN2O
Molecular Weight138.59 g/mol
Structural Identifiers
SMILESCC(C)C(=NO)N.Cl
InChIInChI=1S/C4H10N2O.ClH/c1-3(2)4(5)6-7;/h3,7H,1-2H3,(H2,5,6);1H
InChIKeyAERDUMGSGZFDGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Hydroxyisobutyrimidamide Hydrochloride (CAS 912577-32-3): Hydroxylamine-Based Building Block for Drug Synthesis and Chemical Biology


N-Hydroxyisobutyrimidamide Hydrochloride is a hydroxylamine-functionalized imidamide offered as the hydrochloride salt for enhanced handling and solubility. It serves as a versatile intermediate in organic synthesis—particularly for constructing alkoxyamines, hydroxamic acids, and oximes—and as a precursor to metal-chelating amidoxime ligands with demonstrated utility in medicinal chemistry and catalysis . The molecule features an N-hydroxy group appended to an isobutyrimidamide backbone (C₄H₁₀N₂O·HCl; MW 138.60 g/mol), generally supplied as a white crystalline solid with standard purity specifications of 95% or higher .

Why Non-Hydroxylated Analogs Like Isobutyrimidamide Hydrochloride (CAS 22007-68-7) Cannot Substitute: The Critical Role of the N-Hydroxy Moiety


The N-hydroxy group is the primary driver of the unique reactivity and biological potential of this compound class. Isobutyrimidamide Hydrochloride (CAS 22007-68-7), which lacks the hydroxyl substituent, cannot participate in oxime formation, hydroxamic acid synthesis, or metal-chelation chemistry that are central to the compound's utility in medicinal chemistry and organic synthesis . Similarly, the free base isobutyramidoxime (CAS 35613-84-4) exhibits lower aqueous solubility than the hydrochloride salt, potentially limiting its direct use in aqueous-phase reactions and biological assays [1]. These differences render simple in-class substitution ineffective for applications that depend on the hydroxyl group's nucleophilicity, metal-binding capacity, or the hydrochloride salt's solubility profile.

Head-to-Head Quantitative Differentiation Evidence for N-Hydroxyisobutyrimidamide Hydrochloride


Higher Assured Purity: NLT 98% vs. Industry Baseline 95%

MolCore supplies N-Hydroxyisobutyrimidamide Hydrochloride at a guaranteed purity of NLT 98% , compared with the 95% standard purity widely offered by other vendors (e.g., Bidepharm ). This absolute purity difference of ≥3 percentage points can reduce the cumulative impurity burden in multi-step syntheses and in sensitive bioassays where trace contaminants may confound results.

Chemical purity Reproducibility Procurement specification

Aqueous Solubility Superiority of the Hydrochloride Salt over the Free Base

N-Hydroxyisobutyrimidamide Hydrochloride is described as highly soluble in water , characteristic of its ionic hydrochloride form. In contrast, the free base isobutyramidoxime (CAS 35613-84-4) exhibits a measured aqueous solubility of at least 25 mg/mL [1]. While quantitative solubility limits are not disclosed for the hydrochloride salt, the general principle of hydrochloride salt formation significantly enhances aqueous solubility relative to the neutral free base, a property that is critical for solution-phase reactions, biochemical assays, and formulation development.

Aqueous solubility Salt form selection Formulation compatibility

Unique Reactivity of the N-Hydroxy Group: Enabling Oxime, Hydroxamic Acid, and Alkoxyamine Synthesis

The N-hydroxy functional group in N-Hydroxyisobutyrimidamide Hydrochloride enables a portfolio of transformations that are inaccessible to the non-hydroxylated analog Isobutyrimidamide Hydrochloride (CAS 22007-68-7). Specifically, the hydroxyl group can be alkylated to form alkoxyamines, acylated to yield hydroxamic acids, or condensed with carbonyls to generate oximes . Isobutyrimidamide Hydrochloride lacks this hydroxyl, rendering it incapable of participating in these synthetically and medicinally important reactions . The hydroxyl group also confers metal-chelating ability, enabling applications in catalysis and metalloenzyme inhibition (e.g., HDAC zinc chelation) [1].

Synthetic utility Functional group reactivity Chemical diversity

Antitumor Activity of the Parent Amidoxime Structure: Evidence Against P388 Leukemia

The parent compound isobutyramidoxime (Isobutanamidoxime, CAS 35613-84-4), the free base form of the target compound, has been reported to exhibit antitumor activity against P388 murine leukemia cells . While specific IC₅₀ values are not disclosed in the cited references (Flora, K.P. et al., Cancer Res., 38, 1291 (1978); Bacchi, A. et al., J. Med. Chem., 54, 8407 (2011)), the demonstrated activity of the core structure suggests that the hydrochloride salt may retain similar biological potential. This positions the compound class as a candidate for further exploration in oncology-focused medicinal chemistry programs.

Biological activity Cancer research Lead discovery

Best-Fit Application Scenarios for N-Hydroxyisobutyrimidamide Hydrochloride Derived from Quantitative Evidence


Medicinal Chemistry: Synthesis of Hydroxamic Acid-Based Enzyme Inhibitors

The N-hydroxy group of N-Hydroxyisobutyrimidamide Hydrochloride serves as a precursor to hydroxamic acids, a privileged pharmacophore for zinc-dependent enzyme inhibition (e.g., HDACs, matrix metalloproteinases). The hydrochloride salt's high aqueous solubility facilitates direct use in coupling reactions without organic solvent interference . Procurement of the NLT 98% purity grade reduces the risk of impurity-derived false hits in primary screening cascades .

Organic Synthesis: Alkoxyamine and Oxime Building Block Preparation

The compound's hydroxyl group can be selectively alkylated or acylated to access alkoxyamines and oximes, which are valuable intermediates for heterocycle construction and bioconjugation. This reactivity is absent in the non-hydroxylated analog Isobutyrimidamide Hydrochloride (CAS 22007-68-7), making N-Hydroxyisobutyrimidamide Hydrochloride the necessary choice for such transformations . Batch-specific QC data (NMR, HPLC, GC) provided by certain vendors ensure the integrity of starting materials for reproducibility-critical synthetic campaigns .

Chemical Biology: Anticancer Lead Exploration Using the Amidoxime Scaffold

Building on the reported antitumor activity of the parent isobutyramidoxime structure against P388 leukemia , researchers can employ N-Hydroxyisobutyrimidamide Hydrochloride as a scaffold for structure-activity relationship (SAR) campaigns. Its hydrochloride salt form offers aqueous solubility advantages for cell-based assays compared with the free base , while high-purity supplies reduce confounding variables in dose-response experiments .

Analytical and Coordination Chemistry: Metal-Chelating Ligand Development

The N-hydroxyamidine functional group is a known bidentate metal-chelating motif capable of binding Zn²⁺, Cu²⁺, and other transition metals . N-Hydroxyisobutyrimidamide Hydrochloride can serve as a starting point for developing colorimetric sensors, catalysts, or metal-organic frameworks. The hydrochloride salt provides ready water solubility for aqueous-phase metal complexation studies .

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